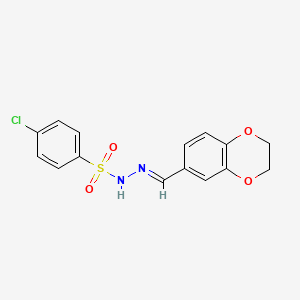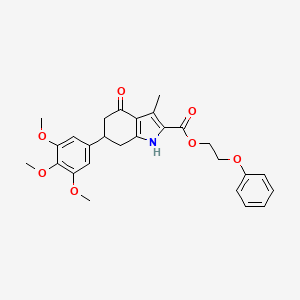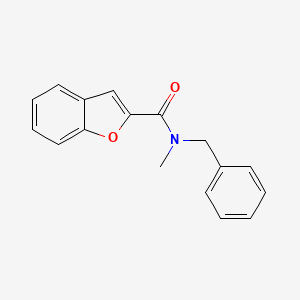![molecular formula C19H17N3S B5611134 3-phenylacrylaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5611134.png)
3-phenylacrylaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hydrazone derivatives typically involves the reaction of hydrazine with aldehydes or ketones. A study by Zhang et al. (2009) describes the synthesis of novel arylaldehyde (arylketone)-(4-substituted phenyl-5-substituted phenoxy-methyl-4H-1,2,4-triazole-3-yl)-thiol acetyl hydrazone derivatives, showcasing the diversity and complexity in synthesizing these compounds (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of hydrazone derivatives is characterized by the presence of a hydrazone moiety (-NHN=CH-), which plays a crucial role in their chemical behavior. Lindgren et al. (2013) reported on the structures of various hydrazones, indicating differences in conformations and intermolecular hydrogen bonding, highlighting the structural diversity within this class of compounds (Lindgren et al., 2013).
Chemical Reactions and Properties
Hydrazone compounds participate in a variety of chemical reactions, including cyclocondensation and nucleophilic substitution, which can significantly alter their properties. Solankee et al. (2008) described the condensation of hydrazones leading to the formation of thiazolidine-4-ones, demonstrating the chemical reactivity of hydrazone derivatives (Solankee et al., 2008).
Physical Properties Analysis
The physical properties of hydrazone compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Güntepe et al. (2012) conducted a detailed study on the molecular and crystal structure analysis of a novel hydrazone derivative, which included experimental methods and theoretical calculations to elucidate its physical properties (Güntepe et al., 2012).
Chemical Properties Analysis
The chemical properties of hydrazone derivatives, such as acidity, basicity, and reactivity towards various reagents, are critical for understanding their behavior in chemical reactions. Bevk et al. (2005) explored the transformations of phenylhydrazones in concentrated sulfuric acid, providing insights into the chemical stability and reactivity of these compounds under different conditions (Bevk, Svete, & Stanovnik, 2005).
Orientations Futures
The study of hydrazones and their derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis of new hydrazone derivatives, their physical and chemical properties, and their potential biological activity .
Propriétés
IUPAC Name |
4-(4-methylphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c1-15-9-11-17(12-10-15)18-14-23-19(21-18)22-20-13-5-8-16-6-3-2-4-7-16/h2-14H,1H3,(H,21,22)/b8-5+,20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGMQEDQKBUKSW-IYYWNBDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NN=CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5611065.png)

![1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5611092.png)
![2-[2-(3-bromobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5611109.png)
![N,N-diethyl-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5611111.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-nitrobenzohydrazide](/img/structure/B5611119.png)
![5-[(2-ethyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5611131.png)
![N-mesityl-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5611139.png)


![1-[2-(2-naphthyloxy)propanoyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5611154.png)